1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-fluoropiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-12(13,6-8-14)9(15)17-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZANFNHFJJIDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate

An In-Depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the . As a functionalized fluorinated piperidine, this compound represents a scaffold of significant interest in modern medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the piperidine ring can profoundly influence molecular conformation, metabolic stability, and basicity (pKa), making a thorough understanding of its properties essential for its application. This document delineates its structural, physical, and spectroscopic characteristics, supported by established analytical methodologies and insights derived from structurally related analogs. It is intended for researchers, chemists, and drug development professionals who utilize such building blocks in the synthesis of novel therapeutic agents.

Introduction and Strategic Significance

The piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceutical agents.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often employed to enhance key pharmacokinetic and pharmacodynamic properties.[2]

This compound is a bifunctional building block featuring several key structural motifs:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group renders the piperidine nitrogen non-basic and serves as a stable, yet readily cleavable, protecting group under acidic conditions.

-

A Quaternary Fluorinated Center: The presence of a fluorine atom at the C4 position introduces significant electronic and conformational changes. Fluorine can lower the basicity of the parent amine upon deprotection, a feature often correlated with reduced affinity for the hERG channel and thus lower potential for cardiac toxicity.[3][4]

-

A Methyl Ester: This functional group provides a handle for further chemical modification, such as amide bond formation, reduction, or hydrolysis.

This guide elucidates the fundamental properties of this molecule, providing a critical knowledge base for its effective use.

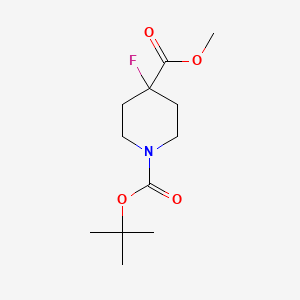

Caption: Chemical structure of the title compound.

Core Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physical properties. These characteristics influence reaction conditions, purification strategies, and formulation possibilities.

| Property | Value / Description | Source |

| CAS Number | 1048994-21-3 | [5] |

| Molecular Formula | C₁₂H₂₀FNO₄ | [5] |

| Molecular Weight | 261.29 g/mol | [5] |

| Physical State | Expected to be a colorless oil or a low-melting solid at room temperature. A structurally similar non-fluorinated analog, N-Boc-piperidine-4-carboxylic acid methyl ester, is a white solid.[6][7] | - |

| Melting Point | Data not available. The related compound, methyl piperidine-4-carboxylate, N-BOC protected, has a reported melting point of 35 °C.[8] | - |

| Boiling Point | Data not available. The non-fluorinated analog has a boiling point of 307.4 °C at 760 mmHg, suggesting low volatility.[7] | - |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol, based on synthetic procedures for related fluorinated piperidines.[9] It is expected to be poorly soluble in water.[6] | - |

| pKa | The piperidine nitrogen is protected by an electron-withdrawing Boc group, rendering it non-basic. Upon deprotection, the resulting secondary amine is expected to have a lower pKa than its non-fluorinated counterpart due to the inductive effect of the adjacent fluorine atom.[3][4] | - |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical reagent. The following section details the expected spectroscopic signatures for the title compound, based on established principles and data from analogous structures.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

Expected Spectral Features:

-

¹H NMR:

-

A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm, characteristic of the tert-butyl group of the Boc protector.[9]

-

A sharp singlet integrating to 3 protons for the methyl ester group (-COOCH₃).

-

A series of multiplets corresponding to the diastereotopic protons of the piperidine ring, likely in the δ 1.5-4.0 ppm range. Protons on carbons adjacent to the fluorine atom would exhibit coupling (²JHF or ³JHF).

-

-

¹³C NMR:

-

Resonances for the Boc group carbons (~δ 28.5 ppm for CH₃, ~δ 80 ppm for the quaternary carbon).

-

A resonance for the methyl ester carbon (~δ 52 ppm).

-

Carbonyl resonances for the Boc and ester groups (~δ 155 ppm and ~δ 170-175 ppm, respectively).

-

Piperidine ring carbon signals. The carbon bearing the fluorine (C4) would appear as a doublet due to one-bond C-F coupling (¹JCF) with a large coupling constant (typically >170 Hz).[9] Adjacent carbons would show smaller two-bond C-F couplings (²JCF).

-

-

¹⁹F NMR:

-

A single resonance, likely a multiplet due to coupling with adjacent protons on the piperidine ring. The chemical shift would provide information about the electronic environment of the fluorine atom.

-

Protocol: Standard Operating Procedure for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Expert Tip: For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended. This provides a self-validating system for structural confirmation.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[11]

Caption: A standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

Expected Key Absorptions:

-

Strong C=O stretching vibrations around 1735 cm⁻¹ for the methyl ester and 1680-1700 cm⁻¹ for the Boc-carbamate.[9]

-

C-F stretching vibration, typically in the 1000-1100 cm⁻¹ region.

-

C-H stretching vibrations from the aliphatic and methyl groups just below 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Observations (Electrospray Ionization - ESI):

-

A prominent peak for the protonated molecule [M+H]⁺ at m/z 262.14.

-

A potential adduct with sodium [M+Na]⁺ at m/z 284.12.

-

Characteristic fragmentation would involve the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) from the Boc protector.

-

Stability, Handling, and Safety

Proper storage and handling are paramount to maintaining the integrity of the reagent.

-

Chemical Stability:

-

Acid Lability: The Boc protecting group is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane).

-

Hydrolytic Stability: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

The C-F bond is chemically robust and stable under most synthetic conditions.

-

-

Storage: The recommended storage condition is sealed in a dry environment at 2-8°C.[5] This minimizes potential degradation from atmospheric moisture and heat.

-

Safety Information:

-

Pictogram: Warning.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]

-

Conclusion

This compound is a valuable, synthetically versatile building block for drug discovery. Its physicochemical profile—characterized by moderate lipophilicity, specific solubility, and predictable spectroscopic signatures—makes it a reliable component in multi-step synthetic campaigns. The presence of the C4-fluorine atom is its most significant feature, offering a strategic tool for modulating the properties of the final target molecule. The data and protocols presented in this guide provide the necessary foundation for researchers to confidently incorporate this compound into their research and development programs.

References

-

Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]

-

Lenci, E., & Trabocchi, A. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11257-11263. Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(45), 14261-14265. Available from: [Link]

-

Pulerla, S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(9), 6488-6500. Available from: [Link]

-

ChemBK. (n.d.). 1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate. Retrieved from [Link]

-

Lenci, E., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(9), 6488-6500. Available from: [Link]

-

Lenci, E., & Trabocchi, A. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11257-11263. Available from: [Link]

-

Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. achmem.com [achmem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. innospk.com [innospk.com]

- 8. 124443-68-1 Cas No. | Methyl piperidine-4-carboxylate, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

A Senior Application Scientist's Guide to the Synthesis of Fluorinated Piperidine Building Blocks for Drug Discovery

Preamble: The Strategic Imperative of Fluorinated Piperidines

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to act as a versatile three-dimensional framework for orienting pharmacophoric groups.[1] The strategic incorporation of fluorine—an element with unique properties stemming from its small size, high electronegativity, and the strength of the carbon-fluorine bond—has emerged as a powerful tactic to refine and enhance drug candidates.[2][3]

The combination of these two motifs, the fluorinated piperidine, creates a building block of immense value. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, binding affinity, and basicity (pKa).[2][4] For instance, the introduction of fluorine can block sites of metabolic oxidation, increasing a drug's half-life.[2] Crucially, it often lowers the pKa of the piperidine nitrogen, which can mitigate off-target effects such as hERG channel affinity, a common cause of cardiac toxicity, and improve oral absorption.[4][5][6]

However, the synthesis of these valuable building blocks is far from trivial. Challenges include controlling regioselectivity and stereoselectivity, and the potential for undesired side reactions like hydrodefluorination.[3][7] This guide provides an in-depth exploration of the core synthetic strategies employed by researchers to access these critical scaffolds, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that drive methodological choices.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of fluorinated piperidines can be broadly categorized into three main approaches: the hydrogenation of readily available fluorinated pyridines, the direct fluorination of pre-formed piperidine rings or their precursors, and the construction of the piperidine ring from smaller fluorinated synthons. The optimal strategy depends on the desired substitution pattern, stereochemistry, and the overall synthetic economy.

Caption: Workflow for palladium-catalyzed hydrogenation.

This method is highly robust, tolerating air and moisture, and has been applied to synthesize fluorinated analogues of drugs like Methylphenidate and Ropivacaine. [3][7]

Homogeneous Catalysis: The Dearomatization-Hydrogenation (DAH) Process

An alternative, highly diastereoselective method involves a one-pot, rhodium-catalyzed dearomatization–hydrogenation (DAH) process. [8][9][10]This strategy uses a borane reducing agent (like pinacolborane, HBpin) in the first step to dearomatize the fluoropyridine, followed by hydrogenation.

Mechanistic Insight:

-

Dearomatization: A rhodium(I) complex catalyzes the 1,4-reduction of the fluoropyridine with HBpin, forming a dihydropyridine intermediate.

-

Hydrogenation: The same catalyst system then facilitates the hydrogenation of the remaining double bonds. The initial dearomatization step sets the stereochemistry, leading to all-cis products with high fidelity. [9] While powerful, this method's utility can be limited by the hydridic nature of the borane reagent, which is incompatible with protic or reducible functional groups like esters and alcohols. [3][7]The palladium-catalyzed method is often more suitable for substrates with such functionalities. [1]

Direct Fluorination of Piperidine Scaffolds

This approach involves introducing the fluorine atom onto a pre-existing piperidine or a direct precursor like a dihydropyridinone. The choice between nucleophilic, electrophilic, or deoxyfluorination methods depends on the available starting material and the desired regiochemistry.

Deoxyfluorination of Hydroxypiperidines

Deoxyfluorination is a powerful transformation that replaces a hydroxyl group with fluorine. This is particularly valuable for late-stage functionalization, allowing chemists to install fluorine after the core scaffold is assembled. [11][12]The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center. [11] Reagent Evolution and Rationale:

-

DAST (Diethylaminosulfur trifluoride): A classic and effective reagent, but its use is limited by poor thermal stability, posing a risk of detonation on a larger scale. [13]It also frequently leads to elimination byproducts. [13]* PyFluor (2-Pyridinesulfonyl fluoride): A modern alternative that overcomes many of DAST's limitations. It is a thermally stable, crystalline solid that is safer to handle and store. [13]PyFluor generally provides higher chemoselectivity, with significantly fewer elimination side products, which simplifies purification. [13]

Table 1: Comparison of Common Deoxyfluorination Reagents. [12][13][14]Reagent Key Features Safety Profile Common Side Reactions DAST Broad substrate scope Thermally unstable, explosive risk Elimination, Rearrangement Deoxo-Fluor More stable than DAST Moderate Elimination PyFluor Crystalline solid, high stability Excellent, low thermal risk Minimal elimination SulfoxFluor Effective at room temperature Good Minimal

Protocol Example: Deoxyfluorination using PyFluor

This protocol is a representative example based on established methodologies. [13] Objective: To synthesize a 4-fluoropiperidine derivative from its corresponding 4-hydroxypiperidine precursor.

Materials:

-

N-Boc-4-hydroxypiperidine (1 equivalent)

-

PyFluor (1.5 equivalents)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

-

Anhydrous Toluene

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-4-hydroxypiperidine and PyFluor.

-

Add anhydrous toluene to dissolve the solids.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DBU to the stirring solution over 5 minutes. The causality here is that DBU is a strong, non-nucleophilic base required to activate the alcohol and facilitate the reaction with PyFluor. [13]5. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-fluoropiperidine.

Nucleophilic and Electrophilic Fluorination

-

Nucleophilic Fluorination: This strategy often involves the ring-opening of an activated precursor, such as an aziridinium ion, with a fluoride source. Another elegant approach is the fluoro-Prins reaction , where a homoallylic amine reacts with an aldehyde in the presence of a fluoride source like DMPU/HF, leading to a diastereoselective cyclization to form 4-fluoropiperidines. [15][16]The DMPU/HF reagent is noted for giving higher yields and better diastereoselectivity compared to older reagents like pyridine/HF. [15][16]

-

Electrophilic Fluorination: This involves reacting an electron-rich piperidine precursor, such as an enamine or silyl enol ether, with an electrophilic fluorine source (e.g., Selectfluor, NFSI). [4][17]This method requires careful preparation of the functionalized precursor and is a cornerstone for creating α-fluorinated carbonyl compounds that can be further elaborated into piperidines. [9]

Assembly from Fluorinated Building Blocks

This "bottom-up" approach constructs the piperidine ring using smaller, pre-fluorinated molecules. This strategy offers excellent control over the position of the fluorine atom and is particularly powerful for accessing complex substitution patterns and stereochemistries that are difficult to achieve through other means.

A prime example is the concise, enantioselective synthesis of a 3,3-difluoro-4-pyrazolo-piperidine intermediate for a LRRK2 kinase inhibitor developed by GSK. [18][19] Key Steps and Scientific Rationale:

-

Organocatalytic Aza-Michael Addition: The synthesis begins with a highly enantioselective aza-Michael addition of a pyrazole to a gem-difluorinated α,β-unsaturated acceptor. [19]2. Rationale: The use of an organocatalyst is crucial for establishing the key stereocenter with high enantiomeric excess. Computational analysis helped in the rational selection of a catalyst with the optimal steric and electronic properties to favor the desired stereochemical outcome. [18][19]3. Cyclization: The resulting adduct is then carried forward through a series of steps, including reduction and reductive amination, to close the piperidine ring.

This approach demonstrates the power of combining modern catalytic methods with rationally designed fluorinated starting materials to build complex chiral scaffolds efficiently. [18][19]

Caption: Enantioselective synthesis via a building block approach.

Conclusion and Future Outlook

The synthesis of fluorinated piperidine building blocks is a dynamic and evolving field, driven by the persistent demand for novel, high-quality chemical matter in drug discovery. While the hydrogenation of fluoropyridines offers a robust and scalable entry point, methods like deoxyfluorination provide indispensable tools for late-stage functionalization. Furthermore, the continued development of asymmetric catalytic methods to assemble the ring from fluorinated precursors is enabling access to previously unattainable chemical space.

For the modern medicinal chemist, a deep understanding of the causality behind each synthetic choice—from the selection of a catalyst that minimizes hydrodefluorination to the choice of a deoxyfluorination reagent that ensures safety and selectivity—is paramount. By leveraging the diverse and powerful strategies outlined in this guide, researchers are well-equipped to design and synthesize the next generation of fluorinated piperidine-containing therapeutics.

References

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry URL: [Link]

-

Title: The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives Source: Novasyn Organics URL: [Link]

-

Title: Application of the all-cis-(multi)fluorinated piperidine building... Source: ResearchGate URL: [Link]

-

Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: Universität Münster URL: [Link]

-

Title: A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition Source: PubMed URL: [Link]

-

Title: Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF Source: PubMed URL: [Link]

-

Title: A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition Source: Organic Letters URL: [Link]

-

Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: PMC - NIH URL: [Link]

-

Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis URL: [Link]

-

Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Source: Nature Chemistry (via NIH) URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: PubMed URL: [Link]

-

Title: Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Source: Semantic Scholar URL: [Link]

-

Title: Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems Source: Semantic Scholar URL: [Link]

-

Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL: [Link]

-

Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: PubMed URL: [Link]

-

Title: Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions Source: PMC - NIH URL: [Link]

-

Title: General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts Source: ChemRxiv URL: [Link]

-

Title: Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF Source: ResearchGate URL: [Link]

-

Title: Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes Source: PMC - NIH URL: [Link]

-

Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: ScienceDaily URL: [Link]

-

Title: Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances Source: OUCI URL: [Link]

-

Title: Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Source: ResearchGate URL: [Link]

-

Title: Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination Source: YouTube URL: [Link]

-

Title: A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery Source: Thieme E-Journals URL: [Link]

-

Title: Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Source: R Discovery URL: [Link]

-

Title: Fluorinated building blocks in drug design: new pathways and targets Source: PMC - NIH URL: [Link]

-

Title: Full article: Fluorinated building blocks in drug design: new pathways and targets Source: Taylor & Francis Online URL: [Link]

-

Title: Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study Source: PMC - NIH URL: [Link]

-

Title: The conformational preferences of fluorinated piperidine derivatives... Source: ResearchGate URL: [Link]

-

Title: Deoxyfluorination Source: Hypha Discovery URL: [Link]

-

Title: Deoxyfluorination: A Detailed Overview Of Recent Developments Source: CoLab URL: [Link]

-

Title: Deoxyfluorination Reagents from 1999-Present Source: Bryn Mawr College URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencedaily.com [sciencedaily.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. brynmawr.edu [brynmawr.edu]

- 13. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Gauche Effect and Beyond: A Technical Guide to Fluorine's Influence on Piperidine Ring Conformation

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry. Far from being a mere steric placeholder for hydrogen, fluorine exerts profound stereoelectronic effects that fundamentally alter the conformational landscape of the piperidine ring. This guide provides an in-depth analysis of the principles governing these conformational changes, focusing on the interplay between hyperconjugation, electrostatic interactions, and solvation. We will dissect the causality behind the often counter-intuitive preference for axial fluorine orientations, detail its impact on critical drug-like properties such as pKa, and provide actionable protocols for the experimental and computational validation of these conformational behaviors. This document is intended for researchers, scientists, and drug development professionals seeking to harness fluorine's unique properties to design conformationally defined and therapeutically superior molecules.

Introduction: The Piperidine Scaffold and the Fluorine Advantage

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its versatile three-dimensional structure and its ability to engage in crucial interactions with biological targets.[1] Its conformational flexibility, primarily the chair-chair interconversion, allows it to adopt various shapes, but this same flexibility can be a liability, leading to entropic penalties upon binding. Therefore, strategies to pre-organize the piperidine scaffold into a bioactive conformation are of immense interest.

Enter fluorine. The introduction of this small, highly electronegative atom is a powerful tactic in drug design to enhance metabolic stability, modulate lipophilicity, and fine-tune binding affinity.[2][3][4][5][6] Critically, fluorine's electronic effects provide a unique tool for conformational control, enabling the stabilization of specific chair conformations and creating more rigid, potent, and selective drug candidates.[3][4]

Deconstructing the Chair: Forces Governing Fluorine's Conformational Preferences

A substituent on a piperidine ring can occupy either an equatorial or an axial position. Traditionally, steric bulk (quantified by A-values) dictates a preference for the less hindered equatorial position. However, with fluorine, this simple model is often overturned by more powerful stereoelectronic forces.[3][4][7]

The preference of fluorine for the axial position in many substituted piperidines can be attributed to a combination of stabilizing delocalization forces and electrostatic interactions.[3][8][9] These include:

-

Hyperconjugation (The Gauche Effect & Anomeric Effect): This is a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (e.g., C-H or the nitrogen lone pair) into an adjacent empty antibonding orbital (σ*).

-

In 3-fluoropiperidines , gauche interactions between the C-F bond and the anti-periplanar C-H bonds contribute to the stability of the axial conformer.[4] This involves electron donation from σ(C-H) orbitals into the low-lying σ(C-F) and σ(C-N) orbitals.[4]

-

In 2-fluoropiperidines , a powerful anomeric effect can dominate.[10][11] Specifically, the endo-anomeric effect involves the donation of electron density from the nitrogen lone pair (nN) into the antibonding orbital of an axial C-F bond (σ*CF).[10][12] This orbital overlap is geometrically optimal when the fluorine is axial, providing significant stabilization that can overcome steric repulsion.[12]

-

-

Charge-Dipole Interactions: In protonated piperidinium salts, a strong electrostatic attraction can occur between the positive charge on the nitrogen (N-H+) and the partial negative charge on an axial fluorine.[3][4][7] This interaction significantly stabilizes the axial conformer, often to a greater extent than in the neutral amine.[13][14]

-

Solvation and Dipole Minimization: The polarity of the solvent plays a crucial role.[3][4][7][8][9] The axial conformer of a fluorinated piperidine often has a larger dipole moment. In polar solvents, this larger dipole can be better solvated and stabilized, shifting the conformational equilibrium towards the axial form.[3][4] This effect can even be exploited to invert the conformational preference of a molecule by changing the solvent.[3][4]

The interplay of these forces is summarized in the diagram below.

Caption: Key forces governing the axial vs. equatorial preference of fluorine.

Impact on Physicochemical Properties: Tuning for Drug Development

Controlling the conformation of the piperidine ring is not merely an academic exercise; it has profound consequences for properties critical to drug efficacy.

Modulating Basicity (pKa)

Fluorine's powerful electron-withdrawing inductive effect significantly reduces the basicity of the piperidine nitrogen, lowering its pKa.[15][16][17][18][19] This is a crucial tool for drug designers. High basicity can lead to off-target effects, such as binding to the hERG ion channel, which is associated with cardiac toxicity.[15][20][21] By strategically placing fluorine atoms, the pKa can be tuned to a desired range (e.g., 6.5-8.0), mitigating hERG liability while maintaining the necessary basicity for target engagement and favorable pharmacokinetic properties like oral absorption.[18][20]

A noteworthy case study is the development of a kinesin spindle protein (KSP) inhibitor by Merck.[20] An initial lead compound suffered from efflux by P-glycoprotein (P-gp). By introducing an axial fluorine atom, the pKa of the piperidine nitrogen was modulated, which led to the identification of the clinical candidate MK-0731 with improved efficacy.[20][22]

| Compound Type | Typical pKa Range | Key Implication |

| Unsubstituted Piperidine | 10 - 11 | High hERG risk, potential efflux issues |

| Fluorinated Piperidine | 7 - 9 | Reduced hERG risk, improved PK profile [18][20] |

| Piperazine | 9 - 10 | Often used as a less basic alternative |

Enhancing Binding Affinity

By "locking" the piperidine ring into a specific, rigid conformation that mimics the bound state, fluorination can pre-pay the entropic cost of binding, leading to a significant increase in affinity for the target protein. This conformational rigidity reduces the number of non-productive conformations in solution, increasing the probability of a successful binding event.

Experimental and Computational Validation: A Practical Workflow

A synergistic approach combining high-level computational modeling with experimental validation is essential for accurately determining and understanding the conformational preferences of fluorinated piperidines.[3][4][7][8]

Caption: Workflow for conformational analysis of fluorinated piperidines.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is the primary experimental technique for elucidating the conformation of fluorinated piperidines in solution.[3][7][8][9]

Objective: To determine the axial or equatorial orientation of fluorine substituents.

Methodology:

-

Sample Preparation: Dissolve the synthesized fluoropiperidine derivative (as a free base or salt) in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6). The choice of solvent is critical, as polarity can influence conformation.[3][4]

-

Acquire ¹H NMR: Obtain a standard proton NMR spectrum to identify all proton signals.

-

Acquire ¹⁹F NMR: Obtain a proton-coupled fluorine spectrum.

-

Measure Vicinal Coupling Constants (³J):

-

³J(H,H) Couplings: Analyze the multiplicity of the proton signals. Large coupling constants (³J ≈ 8-12 Hz) between vicinal protons are indicative of a trans-diaxial relationship (180° dihedral angle). Small couplings (³J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

³J(H,F) Couplings: This is a powerful diagnostic tool. A large ³J(H,F) coupling (e.g., 30-45 Hz) is characteristic of an anti-periplanar (180°) relationship, which in a chair conformation, typically corresponds to a trans-diaxial arrangement of H and F.[4] Conversely, a small ³J(H,F) coupling (e.g., 5-15 Hz) indicates a gauche relationship, consistent with an equatorial fluorine.[4]

-

-

Perform Nuclear Overhauser Effect (NOE) Spectroscopy:

-

Run a 2D NOESY or 1D selective NOE experiment.

-

The presence of a strong NOE correlation between an axial proton at one position (e.g., C2) and another axial proton at a 1,3-diaxial position (e.g., C4) confirms their spatial proximity and supports the chair conformation assignment.

-

A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment can also be used to probe through-space proximity between protons and fluorine.[23]

-

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into the relative energies of different conformers and helps to dissect the underlying stabilizing forces.[3][4][7][8]

Objective: To calculate the relative free energies of axial vs. equatorial conformers and quantify stereoelectronic interactions.

Methodology:

-

Structure Generation: Build the initial 3D structures for both the axial and equatorial conformers of the fluorinated piperidine.

-

Conformational Search: Perform a conformational search to ensure the lowest energy chair forms are identified.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations and frequency calculations for both conformers using a suitable DFT functional and basis set (e.g., M06-2X/def2-QZVPP is a reliable choice).[3]

-

Calculations should be run in both the gas phase and in solution using a polarizable continuum model (PCM) to account for solvent effects.[3]

-

The relative Gibbs free energies (ΔG) will predict the thermodynamically favored conformer. A negative ΔG for the axial-to-equatorial transition indicates the equatorial form is favored, while a positive ΔG indicates the axial form is favored.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Following optimization, perform an NBO analysis on the lowest energy conformers.

-

This analysis will quantify the specific hyperconjugative interactions (e.g., nN -> σ*CF). The second-order perturbation energy (E(2)) value for this interaction provides a direct measure of its stabilizing effect. A higher E(2) value for the axial conformer provides strong evidence for a stabilizing anomeric effect.

-

Conclusion and Future Outlook

The substitution of fluorine on a piperidine ring is a nuanced and powerful strategy that transcends simple steric considerations. The conformational outcome is a delicate balance of hyperconjugative stabilization, electrostatic forces, and solvation effects. A deep understanding of these principles, validated by a robust combination of NMR spectroscopy and computational modeling, allows medicinal chemists to rationally design conformationally rigid scaffolds. This approach not only enhances binding affinity but also provides a critical lever for modulating pKa to improve safety profiles and overall drug-like properties. As synthetic methods for accessing diverse fluorinated piperidines continue to advance,[16][22][24] the ability to precisely control molecular geometry through "fluorine engineering" will remain a key driver of innovation in drug discovery.

References

- Vertex AI Search. (n.d.). The Importance of Fluorinated Heterocycles in Drug Design.

- FLORE. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. PMCID: PMC7317880.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(28), 6141-6146.

- Gao, D. W., et al. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH.

- Le Roch, M., et al. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.

- (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.

- Renault, J., et al. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.

- Nairoukh, Z., et al. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 26(28), 6141-6146.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.

- (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed, 18(41), 13133-41.

- (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- (n.d.). Key developments in fluorinated heterocycles. Taylor & Francis Online.

- (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).

- (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH.

- (n.d.). The conformational preferences of fluorinated piperidine derivatives...

- (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and...

- (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals.

- (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry - ACS Publications.

- (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate.

- (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK.

- (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.

- (n.d.). Theoretical Study on the Anomeric Effect in α-substituted Tetrahydropyrans and Piperidines.

- (2023). Tuning basicity. Cambridge MedChem Consulting.

- (n.d.). Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. ResearchGate.

- (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives.

- (2025). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate.

- (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications.

- (n.d.). Superimposition of some origins of the anomeric effect in...

- (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. nbinno.com [nbinno.com]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. scientificupdate.com [scientificupdate.com]

- 21. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 22. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate: A Privileged Scaffold for Fragment-Based Drug Discovery

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, prized for its efficiency in exploring chemical space and its tendency to produce leads with superior physicochemical properties.[1] The design of fragment libraries is paramount to the success of any FBDD campaign, with a growing emphasis on scaffolds that possess three-dimensional (3D) character to better probe the complex topologies of biological targets. This guide provides an in-depth technical overview of 1-tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate , a fragment designed to meet the rigorous demands of modern drug discovery. We will explore its molecular rationale, a robust synthetic pathway, its application in screening campaigns, and strategies for its evolution from a primary hit to a potent lead compound.

The FBDD Paradigm: Why Start Small?

Fragment-Based Drug Discovery (FBDD) is a lead identification strategy that begins by screening collections of low-molecular-weight compounds, or "fragments," against a biological target.[2] Unlike traditional High-Throughput Screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD focuses on identifying weak but highly efficient binders.[3] The core principle is that a larger, more potent molecule can be rationally constructed from these smaller, validated starting points.

The advantages of this approach are manifold:

-

Efficient Exploration of Chemical Space: A library of a few thousand fragments can represent a greater diversity of chemical shapes and pharmacophores than a million-compound HTS deck.[4]

-

Higher Hit Rates: Due to their reduced complexity, fragments are more likely to find complementary interactions within a target's binding site.[3]

-

Superior Starting Points: Hits identified through FBDD often exhibit high "ligand efficiency" (LE), a measure of binding energy per heavy atom. This provides a strong foundation for developing leads with optimized, drug-like properties while avoiding excessive molecular weight gain.[5]

Fragments are typically governed by the "Rule of Three," a guideline for desirable physicochemical properties to ensure solubility and maximize the potential for efficient binding.[2]

The Strategic Value of the 4-Fluoro-4-carboxypiperidine Scaffold

The title compound was deliberately designed to incorporate several features that are highly advantageous for a fragment library. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable metabolic stability and ability to modulate properties like solubility and lipophilicity.[6][7]

The Role of Fluorine

The introduction of a single fluorine atom at a quaternary center is a key design choice. Fluorine has become a cornerstone of modern medicinal chemistry for several reasons:

-

Modulation of Physicochemical Properties: It can lower the pKa of nearby basic groups, which can be crucial for tuning off-target activity (e.g., hERG liability).[8]

-

Enhanced Binding Interactions: The C-F bond can act as a hydrogen bond acceptor and participate in favorable orthogonal dipole-dipole interactions, increasing binding affinity to the target protein.[9]

-

Metabolic Stability: Replacing a hydrogen atom with fluorine can block sites of oxidative metabolism, improving the pharmacokinetic profile of a potential drug candidate.[9]

-

Conformational Control: The gauche effect and other stereoelectronic interactions involving fluorine can help lock the piperidine ring into a specific, biologically active conformation.[7]

-

A Probe for NMR Screening: The 19F nucleus is an exceptional NMR probe for ligand-based screening, offering a background-free signal and high sensitivity to binding events.[10][11]

Molecular Profile and Properties

The fragment's properties make it an ideal candidate for FBDD, aligning well with the "Rule of Three."

| Property | Value | Significance for FBDD |

| Molecular Formula | C12H20FNO4 | |

| Molecular Weight | 261.29 g/mol [12] | Compliant with "Rule of Three" (< 300 Da), ensuring higher probability of fitting into binding pockets.[4] |

| Calculated LogP | ~1.5 - 2.0 | Balances lipophilicity for membrane permeability with aqueous solubility required for screening. |

| Topological Polar Surface Area (TPSA) | 55.7 Ų | Contributes to good solubility and potential for cell permeability. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 | Provides multiple points for directed interactions with the protein target. |

| Rotatable Bonds | 3 | Low conformational flexibility increases the likelihood that the bound conformation is close to the low-energy solution conformation. |

| 3D Shape | High (Spheroidal) | The rigid, non-planar piperidine ring offers excellent 3D character, moving away from the flat molecules that dominate many screening libraries.[13] |

Synthesis and Characterization: A Reliable Path to the Fragment

While a specific peer-reviewed synthesis for the title compound is not prominently available, a robust and logical pathway can be constructed from established methodologies for analogous structures. The proposed synthesis begins with the commercially available precursor, 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate [14], and proceeds via electrophilic fluorination.

Proposed Synthetic Workflow

Sources

- 1. rsc.org [rsc.org]

- 2. 1-Boc-4-(4-fluoro-phenylamino)-piperidine synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Boc-4-methoxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Structure determination of protein-ligand complexes by transferred paramagnetic shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 19F-Tagged metal binding pharmacophores for NMR screening of metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. scbt.com [scbt.com]

A Technical Guide to the Spectroscopic Characterization of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel fluorinated piperidine derivative, 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals who are working with or developing fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[2][3][4] The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and its strategic fluorination can fine-tune the physicochemical and pharmacological properties of a drug molecule.[5] Compounds like this compound are valuable building blocks in the synthesis of more complex and potent therapeutic agents. A thorough spectroscopic characterization is therefore essential to confirm the structure and purity of these key intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and stereochemistry.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A generalized protocol for acquiring NMR data for a small organic molecule like the topic compound is as follows:[6][7]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups.[6]

-

-

¹⁹F NMR Acquisition:

-

2D NMR Experiments (for complete assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[11]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems.[6]

-

Predicted NMR Data and Interpretation

Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated:

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.45 | singlet | tert-butyl (9H) |

| ~3.75 | singlet | methyl ester (3H) | |

| ~1.8-2.2 | multiplet | piperidine CH₂ (axial, 2H) | |

| ~3.2-3.8 | multiplet | piperidine CH₂ (equatorial, 2H) | |

| ~1.6-2.0 | multiplet | piperidine CH₂ (axial, 2H) | |

| ~3.0-3.5 | multiplet | piperidine CH₂ (equatorial, 2H) | |

| ¹³C | ~28.5 | singlet | tert-butyl CH₃ |

| ~80.0 | singlet | tert-butyl quaternary C | |

| ~154.5 | singlet | carbamate C=O | |

| ~52.0 | singlet | methyl ester CH₃ | |

| ~173.0 | doublet | ester C=O | |

| ~92.0 | doublet | C-F (quaternary) | |

| ~35-40 | doublet | piperidine CH₂ adjacent to C-F | |

| ~30-35 | singlet | piperidine CH₂ | |

| ¹⁹F | ~ -160 to -180 | multiplet | C-F |

-

¹H NMR: The spectrum will be dominated by the large singlet of the tert-butyl group. The methyl ester will also appear as a sharp singlet. The piperidine ring protons will present as complex multiplets due to geminal and vicinal couplings, as well as coupling to the fluorine atom.

-

¹³C NMR: The carbonyl carbons of the carbamate and ester groups will appear downfield. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF) of approximately 170-200 Hz, appearing as a doublet.[12][13] The adjacent carbons will exhibit smaller two-bond C-F couplings (²JCF).[12][14]

-

¹⁹F NMR: A single multiplet is expected, with its chemical shift and multiplicity determined by the couplings to the neighboring protons. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[8][9][10]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[15]

Experimental Protocol: Acquiring an IR Spectrum

For a liquid or oily sample, the following "neat" sample preparation method is common:[16][17][18]

-

Sample Preparation: Place a single drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin capillary film.

-

Data Acquisition: Mount the "sandwiched" plates in the spectrometer and acquire the spectrum. A background spectrum of the clean salt plates should be run first to subtract any atmospheric or plate-related absorptions.

Predicted IR Data and Interpretation

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-O bonds of the ester and carbamate functional groups.[15][19][20][21]

Table 2: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1735-1750 | Strong, Sharp | C=O stretch | Methyl Ester |

| ~1680-1700 | Strong, Sharp | C=O stretch | Tert-butyl Carbamate |

| ~1250-1300 | Strong | C-O stretch | Ester |

| ~1150-1200 | Strong | C-O stretch | Carbamate |

| ~1000-1100 | Strong | C-F stretch | Alkyl Fluoride |

| ~2850-3000 | Medium | C-H stretch | Alkanes |

The two distinct carbonyl stretching frequencies for the ester and the carbamate are diagnostic for this molecule. The presence of a strong C-F stretching band further confirms the fluorination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structure elucidation.[22][23] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[24][25][26][27]

Experimental Protocol: ESI-MS Analysis

A typical protocol for ESI-MS is as follows:[22][28]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: The calculated exact mass of this compound (C₁₂H₂₀FNO₄) is 261.1376. In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 262.1454.

-

Fragmentation: Tandem MS (MS/MS) analysis of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. Common losses include:

-

Loss of the tert-butyl group (57 Da) leading to a fragment at m/z 205.

-

Loss of isobutylene (56 Da) from the Boc group, resulting in a fragment at m/z 206.

-

Loss of the methoxy group (31 Da) from the ester, giving a fragment at m/z 231.

-

Cleavage of the piperidine ring, a common fragmentation pathway for such derivatives.[22][23][29][30][31]

-

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. This guide provides the foundational protocols and expected spectral data, grounded in established principles and data from analogous structures. A thorough understanding of these analytical techniques and their application is paramount for researchers in the field of drug discovery and development, ensuring the quality and integrity of novel chemical entities.

References

- BenchChem. (2025).

- International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.

- (n.d.).

- Taylor & Francis Online. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.

- Homework.Study.com. (n.d.). 4.

- Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques.

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids.

- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- MDPI. (n.d.).

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ResearchG

- Canadian Journal of Chemistry. (2023). A beginner's guide to 19F NMR and its role in drug screening.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- ACS Publications. (n.d.).

- BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.

- Alfa Chemistry. (n.d.). How to Prepare Samples and Analyze Infrared Spectra?.

- SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules. BenchChem.

- Books Gateway. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.

- (n.d.). IR Spectroscopy of Esters.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Química Organica.org. (n.d.). IR Spectrum: Esters.

- NIH. (2020).

- Spectroscopy Online. (2018).

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- (n.d.).

- ACS Publications. (n.d.). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development.

- NIH. (n.d.).

- Wikipedia. (n.d.).

- Physics LibreTexts. (2022). 6.

- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.

- University of Ottawa NMR Facility Blog. (2007).

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Creative Proteomics. (n.d.).

- Scientific Update. (2019).

- Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum.

- JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!.

- ChemicalBook. (n.d.). N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR spectrum.

- Journal of the American Chemical Society. (n.d.).

- NIH. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC.

- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. acdlabs.com [acdlabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. homework.study.com [homework.study.com]

- 17. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. purdue.edu [purdue.edu]

- 20. IR Spectrum: Esters [quimicaorganica.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. benchchem.com [benchchem.com]

- 23. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 26. phys.libretexts.org [phys.libretexts.org]

- 27. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. scielo.br [scielo.br]

- 31. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate for Advanced Drug Discovery

This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate, including its synthesis, commercial availability, and pivotal role in modern drug discovery. The strategic incorporation of a fluorine atom at the C4 position of the piperidine scaffold offers unique advantages in modulating the physicochemical and pharmacokinetic properties of lead compounds.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast number of approved pharmaceuticals, owing to its favorable pharmacological profile and synthetic tractability.[1] The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets.[2][3][4][5]

Specifically, the placement of a fluorine atom at the 4-position of a piperidine ring, as in this compound, offers several key advantages:

-

Metabolic Blocking: The strong carbon-fluorine bond can prevent metabolism at that position, increasing the compound's half-life.[2][3]

-

Conformational Control: The electronegative fluorine atom can influence the conformational preference of the piperidine ring, potentially locking the molecule into a more biologically active conformation.[6]

-

Modulation of Basicity: While a fluorine atom at the 4-position has a less direct impact on the nitrogen's pKa compared to substitution at the 2 or 3-positions, it can still influence the overall electronic environment of the molecule, which can be crucial for target engagement.[7]

-

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes.[2][8]

This guide will delve into the practical aspects of utilizing this compound as a valuable building block in the synthesis of novel therapeutics.

Synthesis of this compound

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Enolate Formation

-

To a solution of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Causality: The use of a strong, non-nucleophilic base like LDA at low temperature is crucial for the regioselective deprotonation at the C4 position to form the desired enolate intermediate, minimizing side reactions.

Step 2: Electrophilic Fluorination

-

To the solution of the enolate intermediate at -78 °C, add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Causality: NFSI is a widely used and effective electrophilic fluorinating agent. The slow warming of the reaction allows for the controlled fluorination of the enolate.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Self-Validation: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity. The presence of a characteristic fluorine signal in the ¹⁹F NMR spectrum and the appropriate splitting patterns in the proton and carbon spectra will validate the success of the fluorination step.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers, catering to the needs of research and development laboratories. The following table provides a summary of some of the key suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Achmem | This compound | 1048994-21-3 | Not specified | Inquire |

| BLDpharm | 1-tert-Butyl 4-ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate (related compound) | 1334416-25-9 | Not specified | Inquire |

| Chemenu | This compound | 1048994-21-3 | Not specified | Inquire |

| Sigma-Aldrich | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (related compound) | 620611-27-0 | 97% | 1g, 5g, 10g |

Note: Purity and available quantities are subject to change and should be confirmed with the respective supplier.

Applications in Drug Discovery

The unique structural and electronic properties of this compound make it a highly valuable building block in the synthesis of a wide range of biologically active molecules. The Boc-protected nitrogen and the methyl ester provide orthogonal handles for further chemical modifications, allowing for the facile incorporation of this fluorinated scaffold into diverse molecular architectures.

Key Application Areas:

-

Central Nervous System (CNS) Agents: The ability of fluorine to increase lipophilicity can enhance the blood-brain barrier penetration of drug candidates targeting CNS disorders.

-

Oncology: The metabolic stability conferred by the fluorine atom is highly desirable in the development of anti-cancer agents to prolong their duration of action.

-